Glutaric acid
Glutaric acid
Glutaric acid appears as colorless crystals or white solid. (NTP, 1992)
Glutaric acid is an alpha,omega-dicarboxylic acid that is a linear five-carbon dicarboxylic acid. It has a role as a human metabolite and a Daphnia magna metabolite. It is an alpha,omega-dicarboxylic acid and a dicarboxylic fatty acid. It is a conjugate acid of a glutarate(1-) and a glutarate.
Glutaric acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Glutaric acid is a natural product found in Glycine max, Drosophila melanogaster, and other organisms with data available.
Glutaric acid is a simple five-carbon linear dicarboxylic acid. The accumulation of glutaric acid ranging from slightly or intermittently elevated urinary glutaric acid to gross organic aciduria occurs in Glutaric aciduria. Glutaric aciduria type 1 is an autosomal-recessive disorder resulting from a deficiency of mitochondrial glutaryl-CoA dehydrogenase (EC 1.3.99.7, GCDH) which is involved in the metabolism of lysine, hydroxylysine, and tryptophan. Glutaric aciduria type I lead to nonspecific developmental delay, hypotonia, and macrocephaly with cerebral atrophy of prenatal onset. Treatment is mainly based on restriction of lysine intake, supplementation of carnitine, and an intensification of therapy during intercurrent illnesses. The major principle of dietary treatment is to reduce the production of glutaric acid and 3-hydroxyglutaric acid by restriction of natural protein in general and of lysine in particular. (A3441, A3442).
Glutaric acid is an alpha,omega-dicarboxylic acid that is a linear five-carbon dicarboxylic acid. It has a role as a human metabolite and a Daphnia magna metabolite. It is an alpha,omega-dicarboxylic acid and a dicarboxylic fatty acid. It is a conjugate acid of a glutarate(1-) and a glutarate.
Glutaric acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Glutaric acid is a natural product found in Glycine max, Drosophila melanogaster, and other organisms with data available.
Glutaric acid is a simple five-carbon linear dicarboxylic acid. The accumulation of glutaric acid ranging from slightly or intermittently elevated urinary glutaric acid to gross organic aciduria occurs in Glutaric aciduria. Glutaric aciduria type 1 is an autosomal-recessive disorder resulting from a deficiency of mitochondrial glutaryl-CoA dehydrogenase (EC 1.3.99.7, GCDH) which is involved in the metabolism of lysine, hydroxylysine, and tryptophan. Glutaric aciduria type I lead to nonspecific developmental delay, hypotonia, and macrocephaly with cerebral atrophy of prenatal onset. Treatment is mainly based on restriction of lysine intake, supplementation of carnitine, and an intensification of therapy during intercurrent illnesses. The major principle of dietary treatment is to reduce the production of glutaric acid and 3-hydroxyglutaric acid by restriction of natural protein in general and of lysine in particular. (A3441, A3442).
Brand Name:
Vulcanchem
CAS No.:
110-94-1
VCID:
VC20802450
InChI:
InChI=1S/C5H8O4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,6,7)(H,8,9)
SMILES:
C(CC(=O)O)CC(=O)O
Molecular Formula:
C5H8O4
C5H8O4
COOH(CH2)3COOH
C5H8O4
COOH(CH2)3COOH
Molecular Weight:
132.11 g/mol
Glutaric acid
CAS No.: 110-94-1
Cat. No.: VC20802450
Molecular Formula: C5H8O4
C5H8O4
COOH(CH2)3COOH
Molecular Weight: 132.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Glutaric acid appears as colorless crystals or white solid. (NTP, 1992) Glutaric acid is an alpha,omega-dicarboxylic acid that is a linear five-carbon dicarboxylic acid. It has a role as a human metabolite and a Daphnia magna metabolite. It is an alpha,omega-dicarboxylic acid and a dicarboxylic fatty acid. It is a conjugate acid of a glutarate(1-) and a glutarate. Glutaric acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). Glutaric acid is a natural product found in Glycine max, Drosophila melanogaster, and other organisms with data available. Glutaric acid is a simple five-carbon linear dicarboxylic acid. The accumulation of glutaric acid ranging from slightly or intermittently elevated urinary glutaric acid to gross organic aciduria occurs in Glutaric aciduria. Glutaric aciduria type 1 is an autosomal-recessive disorder resulting from a deficiency of mitochondrial glutaryl-CoA dehydrogenase (EC 1.3.99.7, GCDH) which is involved in the metabolism of lysine, hydroxylysine, and tryptophan. Glutaric aciduria type I lead to nonspecific developmental delay, hypotonia, and macrocephaly with cerebral atrophy of prenatal onset. Treatment is mainly based on restriction of lysine intake, supplementation of carnitine, and an intensification of therapy during intercurrent illnesses. The major principle of dietary treatment is to reduce the production of glutaric acid and 3-hydroxyglutaric acid by restriction of natural protein in general and of lysine in particular. (A3441, A3442). |
|---|---|
| CAS No. | 110-94-1 |
| Molecular Formula | C5H8O4 C5H8O4 COOH(CH2)3COOH |
| Molecular Weight | 132.11 g/mol |
| IUPAC Name | pentanedioic acid |
| Standard InChI | InChI=1S/C5H8O4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,6,7)(H,8,9) |
| Standard InChI Key | JFCQEDHGNNZCLN-UHFFFAOYSA-N |
| SMILES | C(CC(=O)O)CC(=O)O |
| Canonical SMILES | C(CC(=O)O)CC(=O)O |
| Boiling Point | 576 to 579 °F at 760 mmHg (decomposes) (NTP, 1992) 200 °C @ 20 MM HG 303.00 °C. @ 760.00 mm Hg |
| Colorform | LARGE, MONOCLINIC PRISMS COLORLESS CRYSTALS |
| Melting Point | 207.5 °F (NTP, 1992) 97.5-98 °C 95.8 °C 98 °C |
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